Methyl ((1S,2R)-2-((R)-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate
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Overview
Description
Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the sulfonyl and dimethylamino groups. The final steps involve the formation of the carbamate and cyano groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate is explored for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound’s properties are leveraged for applications such as material science, where it may be used to create new polymers or coatings with desirable characteristics.
Mechanism of Action
The mechanism of action of Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-chlorophenyl)methyl)cyclopentyl)carbamate
- Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-bromophenyl)methyl)cyclopentyl)carbamate
Uniqueness
The uniqueness of Methyl ((1S,2R)-2-(®-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C39H51FN6O5S |
---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
methyl N-[(1S,2R)-2-[(R)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39+/m0/s1 |
InChI Key |
PJMFCNODKBGQNV-TUNUFVDTSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)[C@@](C#N)([C@H]5CCC[C@@H]5NC(=O)OC)C6=CC(=CC=C6)F |
Canonical SMILES |
CN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F |
Origin of Product |
United States |
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